molecular formula C17H15N3O4 B12047574 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B12047574
M. Wt: 325.32 g/mol
InChI Key: LHJHHLGPUWEBGX-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydrazino group, and an oxoacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(2-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets and different pharmacokinetic properties .

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C17H15N3O4/c1-11-4-2-3-5-13(11)19-16(21)17(22)20-18-9-12-6-7-14-15(8-12)24-10-23-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22)/b18-9+

InChI Key

LHJHHLGPUWEBGX-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.